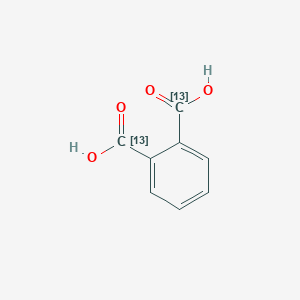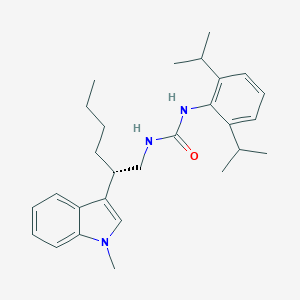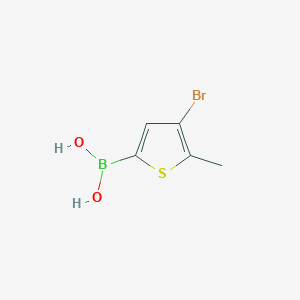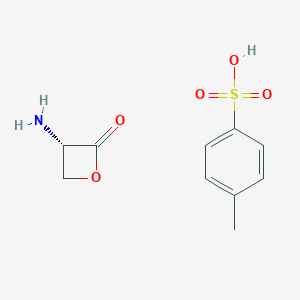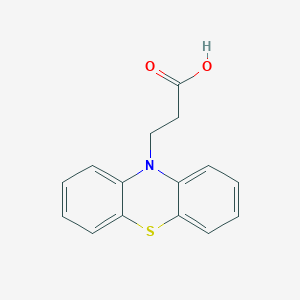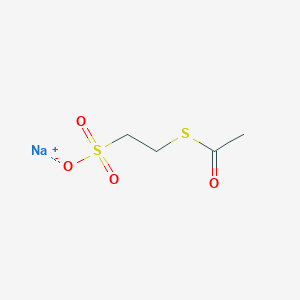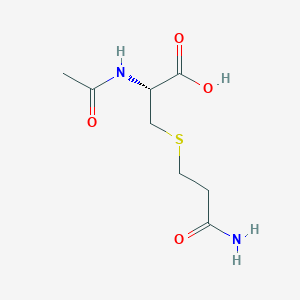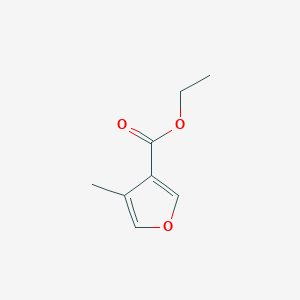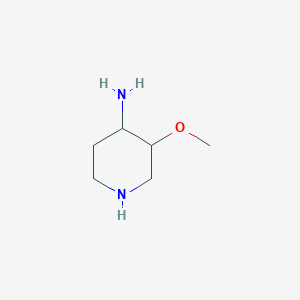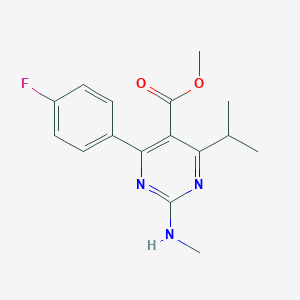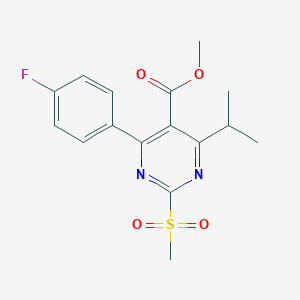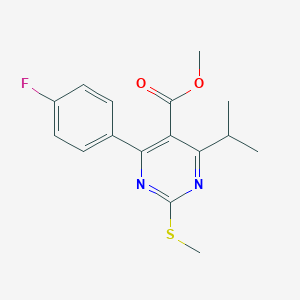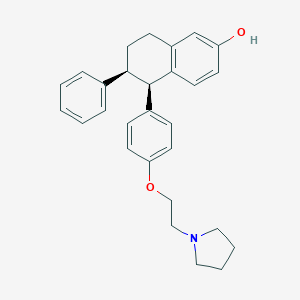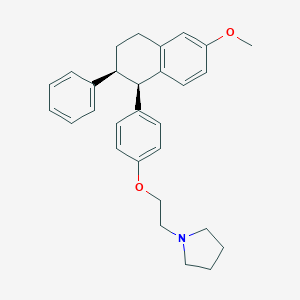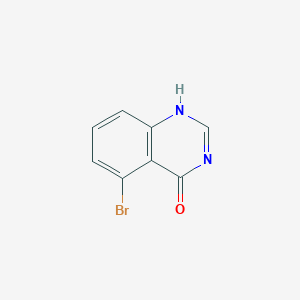
5-Bromoquinazolin-4-OL
Descripción general
Descripción
The compound of interest, 5-Bromoquinazolin-4-OL, is a brominated quinazoline derivative. Quinazoline derivatives are known for their wide range of biological activities, including inhibition of tyrosine kinase activity, which is significant in cancer research due to its role in cell signaling pathways . These compounds are also explored for their antibacterial properties and potential use in the synthesis of antiviral and cytotoxic agents . The molecular structure of quinazoline derivatives allows for various substitutions, which can significantly alter their biological activity and physical properties.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from readily available chemicals. For instance, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized and assessed for antibacterial activity, showcasing the potential for creating novel compounds with specific biological functions . Similarly, 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline serves as a key intermediate for anti-cancer drugs, indicating the importance of brominated quinazolines in medicinal chemistry . The synthesis of 6-bromo-4-iodoquinoline further demonstrates the versatility of these compounds as intermediates for biologically active molecules .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline ring system, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structure of 4-(4-Bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione reveals a nearly perpendicular orientation of the phenyl ring to the quinazoline ring system . This orientation and the specific substituents can influence the compound's binding affinity and biological activity.
Chemical Reactions Analysis
Brominated quinazolines participate in various chemical reactions, including nucleophilic substitution, which can lead to a range of substituted derivatives with different properties . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group in substitution reactions. The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, for example, involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, indicating the potential for complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinazolines are influenced by their molecular structure and substituents. These properties include solubility, melting points, and spectroscopic characteristics, which are essential for their identification and characterization. The compound synthesized in paper exhibited distinct absorption and emission spectra in different solvents, indicating its potential as a fluorescent material. Additionally, the nonlinear optical properties and thermal stability of these compounds are of interest for various applications, including materials science .
Aplicaciones Científicas De Investigación
Chemoselective Synthesis and Antimicrobial Evaluation
- Application : Chemoselective synthesis of derivatives for antimicrobial activities.
- Findings : A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, showing potent antibacterial and antifungal activities (Krishna, 2018).
Synthesis for Fluorescent Brightening Agents
- Application : Development of fluorescent brightening agents.
- Findings : Synthesis of 2-Aryl-6-substituted quinolines, including derivatives of 5-Bromoquinazolin-4-OL, which could potentially be used as fluorescent brightening agents (Rangnekar & Shenoy, 1987).
Anti-inflammatory Agents
- Application : Synthesis for potential use as anti-inflammatory agents.
- Findings : Derivatives of 6-bromoquinazolin-4-one were synthesized and showed significant anti-inflammatory and analgesic activities (Kumar, Rajput, & Bhati, 2007).
Large Scale Pharmaceutical Manufacturing
- Application : Large scale manufacturing of anticancer agents.
- Findings : A detailed description of the manufacturing process of the anticancer agent Thymitaq from 6-bromo-5-methylanthranilic acid, which is closely related to 5-Bromoquinazolin-4-OL (Malmgren et al., 2008).
Hypotensive Agents
- Application : Development of hypotensive agents.
- Findings : A series of quinazolinone derivatives were prepared and showed significant hypotensive activity (Kumar, Tyagi, & Srivastava, 2003).
Antiviral and Cytotoxic Activities
- Application : Investigating antiviral and cytotoxic properties.
- Findings : Synthesized compounds of quinazolinones exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHJLGZHULRQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602324 | |
| Record name | 5-Bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoquinazolin-4-OL | |
CAS RN |
147006-47-1 | |
| Record name | 5-Bromoquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



